(7-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol is a chemical compound that belongs to the class of benzodioxins. It is characterized by the presence of a fluorine atom at the 7th position and a methanol group at the 3rd position of the dihydro-1,4-benzodioxin ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol typically involves the following steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring through a cyclization reaction.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 7th position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Addition of the Methanol Group: The methanol group is added at the 3rd position through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
(7-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Amines, thiols
Wissenschaftliche Forschungsanwendungen
(7-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (7-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of protoporphyrinogen oxidase (protox), an enzyme involved in the biosynthesis of heme . This inhibition disrupts the production of heme, leading to the accumulation of toxic intermediates and ultimately causing cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzodioxin-2-methanol: Similar structure but lacks the fluorine atom at the 7th position.
7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine: Similar structure but has an amine group instead of a methanol group.
2-(7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-dione: Similar structure but has additional functional groups and different applications.
Uniqueness
The uniqueness of (7-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H9FO3 |
---|---|
Molekulargewicht |
184.16 g/mol |
IUPAC-Name |
(6-fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol |
InChI |
InChI=1S/C9H9FO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5H2 |
InChI-Schlüssel |
QZUIDVZRHLXVBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC2=C(O1)C=C(C=C2)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.